Dolastatin 10

Catalog No.
S526501
CAS No.
110417-88-4
M.F
C42H68N6O6S
M. Wt
785.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dolastatin 10

CAS Number

110417-88-4

Product Name

Dolastatin 10

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C42H68N6O6S

Molecular Weight

785.1 g/mol

InChI

InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1

InChI Key

OFDNQWIFNXBECV-VFSYNPLYSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

Deo-Dola 10, deo-dolastatin 10, dolastatin 10, isodolastatin 10, NSC 376128

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Description

The exact mass of the compound Dolastatin 10 is 784.49 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Effective Inducer of Apoptosis

Dolastatin 10 exhibits a remarkable ability to trigger apoptosis, programmed cell death, in various cancer cell lines, including lung, leukemia, and prostate cancer cells, at exceptionally low concentrations (nanomolar range) MDPI: . This targeted cell death makes it a potential candidate for cancer treatment.

Development of Antibody-Drug Conjugates (ADCs)

A major breakthrough in Dolastatin 10 research involved its application in Antibody-Drug Conjugates (ADCs). Researchers have successfully linked Dol-10 derivatives, like Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF), to specific antibodies MDPI: . This approach enhances tumor targeting while minimizing systemic side effects.

Promising Results in Lymphoma Treatment

One of the most successful applications of Dolastatin 10-based ADCs is in treating lymphomas. Adcetris®, a commercial drug containing an ADC with MMAE, has received approval for treating specific types of lymphomas, including Hodgkin lymphoma and anaplastic large-cell lymphoma MDPI: . This signifies the potential of Dolastatin 10 in clinical cancer therapy.

Ongoing Research and Future Prospects

While Dolastatin 10 has shown promise in lymphoma treatment, research is ongoing to explore its efficacy against other cancers. Studies investigating its use for breast cancer haven't yielded significant results yet MDPI: . However, researchers believe that higher doses or overcoming drug resistance mechanisms might unlock its potential in broader cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Exact Mass

784.49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EI946JT51X

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

110417-88-4

Wikipedia

Dolastatin 10

Dates

Modify: 2023-08-15
1: Ishii K, Fukaya Y, Araie M, Tomita G. Topical administration of iganidipine, a new water-soluble Ca2+ antagonist, increases ipsilateral optic nerve head circulation in rabbits and cynomolgus monkeys. Curr Eye Res. 2004 Jul;29(1):67-73. PubMed PMID: 15370369.
2: Ishii K, Matsuo H, Fukaya Y, Tanaka S, Sakaki H, Waki M, Araie M. Iganidipine, a new water-soluble Ca2+ antagonist: ocular and periocular penetration after instillation. Invest Ophthalmol Vis Sci. 2003 Mar;44(3):1169-77. PubMed PMID: 12601046.
3: Yanagisawa S, Hayasaka S, Zhang XY, Hayasaka Y, Nagaki Y. Effect of topical iganidipine on experimental elevation of aqueous flare induced by prostaglandin E(2) and EP agonists in pigmented rabbits. Ophthalmic Res. 2002 Jul-Aug;34(4):195-9. PubMed PMID: 12297691.
4: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. [Effect of topically applied iganidipine dihydrochloride, a novel Ca2+ antagonist, on optic nerve head circulation in rabbits]. Nippon Ganka Gakkai Zasshi. 2000 Aug;104(8):541-6. Japanese. PubMed PMID: 10979293.
5: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of topically applied iganidipine dihydrochloride, a novel calcium antagonist, on optic nerve head circulation in rabbits. Jpn J Ophthalmol. 2001 Jan-Feb;45(1):76-83. PubMed PMID: 11163049.
6: Oku H, Sugiyama T, Kojima S, Watanabe T, Ikeda T. Improving effects of topical administration of iganidipine, a new calcium channel blocker, on the impaired visual evoked potential after endothelin-1 injection into the vitreous body of rabbits. Curr Eye Res. 2000 Feb;20(2):101-8. PubMed PMID: 10617910.
7: Waki M, Sugiyama T, Watanabe N, Ogawa T, Shirahase H, Azuma I. Effect of Topically Applied Iganidipine Dihydrochloride, a Novel Ca(2+) Antagonist, on Optic Nerve Head Circulation in Rabbits. Jpn J Ophthalmol. 2001 Jan;45(1):114. PubMed PMID: 11341901.
8: Shirahase H, Wada K, Uehara Y, Nakamura S, Ichikawa A. Preventive effect of iganidipine on renal and cerebral injuries in salt-induced hypertension. Am J Hypertens. 1997 Aug;10(8):869-78. PubMed PMID: 9270081.
9: Shirahase H, Uehara Y, Kanda M, Wada K, Ichikawa A, Kobayashi Y, Funahashi N. Protective Effects of Iganidipine on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats. J Cardiovasc Pharmacol Ther. 1998 Apr;3(2):143-152. PubMed PMID: 10684492.
10: Ohashi M, Saito S, Fukaya Y, Tomidokoro A, Araie M, Kashwagi K, Suzuki Y. Ocular distribution after topical instillation and potential neuroprotective effect after intravitreal injection of the calcium channel blocker iganipidine. Curr Eye Res. 2005 Apr;30(4):309-17. PubMed PMID: 16020261.
11: Yamada H, Chen YN, Aihara M, Araie M. Neuroprotective effect of calcium channel blocker against retinal ganglion cell damage under hypoxia. Brain Res. 2006 Feb 3;1071(1):75-80. PubMed PMID: 16413513.
12: Muñoz-Negrete FJ, Pérez-López M, Won Kim HR, Rebolleda G. [New developments in glaucoma medical treatment]. Arch Soc Esp Oftalmol. 2009 Oct;84(10):491-500. Review. Spanish. PubMed PMID: 19902393.
13: Yamamoto T. [The dawn of neuroprotective therapy for glaucomatous optic neuropathy]. Nippon Ganka Gakkai Zasshi. 2001 Dec;105(12):866-83. Review. Japanese. PubMed PMID: 11802458.

Explore Compound Types